(2-(Bromomethyl)butoxy)cyclopentane
Description
Significance of Alkyl Halides and Ethers in Chemical Transformations
Alkyl halides and ethers are two of the most fundamental and widely utilized classes of organic compounds. numberanalytics.comnumberanalytics.com
Alkyl Halides: Characterized by a halogen atom (F, Cl, Br, I) bonded to an alkyl group, alkyl halides are vital intermediates in organic synthesis. numberanalytics.comnumberanalytics.com The carbon-halogen bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. quora.com This reactivity makes alkyl halides excellent precursors for a vast array of functional groups through nucleophilic substitution reactions. numberanalytics.comucalgary.ca They can be converted into alcohols, ethers, esters, amines, nitriles, and many other compound classes. ucalgary.ca The reactivity of alkyl halides is influenced by the nature of the halogen, with alkyl bromides often providing a good balance of reactivity and stability. msu.edu
Ethers: Ethers, with the general structure R-O-R', are prized for their relative inertness and exceptional solvent properties. alfa-chemistry.comnumberanalytics.com Their ability to dissolve a wide range of polar and nonpolar substances makes them indispensable solvents for many reactions. numberanalytics.com While generally unreactive, the ether linkage can be cleaved under specific, often harsh, acidic conditions. numberanalytics.com This stability under many reaction conditions allows them to be carried through multi-step syntheses without interference. alfa-chemistry.com
Overview of the Structural Features of (2-(Bromomethyl)butoxy)cyclopentane
This compound is a molecule that incorporates both an alkyl bromide and an ether functional group. Its structure consists of a cyclopentane (B165970) ring attached to a butoxy group, which is further substituted with a bromomethyl group at the second position.
The key structural features are:
A primary alkyl bromide (-CH₂Br): This is a highly reactive site for nucleophilic substitution reactions. msu.edu The bromine atom is a good leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
An ether linkage (-O-): This group connects the cyclopentyl and the substituted butyl moieties. Ethers are generally stable, meaning the primary site of reaction on this molecule will likely be the alkyl bromide. alfa-chemistry.comnumberanalytics.com
A cyclopentane ring: This saturated carbocyclic ring provides a non-polar, sterically defined portion of the molecule.
A chiral center: The carbon atom to which the bromomethyl group and the rest of the butoxy chain are attached is a stereocenter, meaning the molecule can exist as different stereoisomers.
| Property | Value |
| Molecular Formula | C₁₀H₁₉BrO |
| Molecular Weight | 235.16 g/mol |
| SMILES Code | CCC(CBr)COC1CCCC1 |
Table 1: Basic properties of this compound. bldpharm.com
Potential Role of this compound as a Synthetic Synthon
In the field of retrosynthetic analysis, a "synthon" is defined as a structural unit within a molecule that is related to a possible synthetic operation. fiveable.mechemistnotes.comnumberanalytics.com this compound can be considered a versatile synthon due to the presence of the reactive bromomethyl group.
This molecule can act as an electrophilic synthon . numberanalytics.comspcmc.ac.in The carbon atom attached to the bromine is electron-deficient and can be attacked by a variety of nucleophiles. quora.com This allows for the introduction of the cyclopentylbutoxy group into a target molecule.
For example, in a retrosynthetic disconnection, a bond could be broken to reveal a fragment that could be formed from this compound. The corresponding synthetic step would then involve reacting this compound with a suitable nucleophile to form the desired bond.
Historical Context of Related Alkyl Bromides and Cyclopentyl Ethers in Chemical Literature
While specific literature on this compound is not extensive, the chemistry of its constituent parts, alkyl bromides and cyclopentyl ethers, is well-established.
Alkyl Bromides: The use of alkyl bromides in organic synthesis has a long history. fiveable.me They are key reagents in fundamental reactions like the Williamson ether synthesis and the formation of Grignard reagents. Their utility in forming carbon-carbon and carbon-heteroatom bonds has made them indispensable tools for synthetic chemists for over a century. fiveable.me
Cyclopentyl Ethers: Cyclopentyl ethers have gained attention more recently, particularly as "green" or environmentally friendly solvents. nih.gov For instance, cyclopentyl methyl ether (CPME) is recognized for its high boiling point, low toxicity, and stability, making it a sustainable alternative to other ethereal solvents. nih.gov The study of cyclopentane ring synthesis itself is a significant area of organic chemistry, with numerous methods developed for its construction. organic-chemistry.orgbaranlab.org The presence of the cyclopentane moiety in various natural products has driven much of this research. baranlab.org
The combination of these two functionalities in this compound suggests a molecule with predictable reactivity and potential applications in modern organic synthesis, building upon a rich history of related chemical transformations.
Structure
3D Structure
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
2-(bromomethyl)butoxycyclopentane |
InChI |
InChI=1S/C10H19BrO/c1-2-9(7-11)8-12-10-5-3-4-6-10/h9-10H,2-8H2,1H3 |
InChI Key |
VVWIBUBIQIYDKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1CCCC1)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromomethyl Butoxy Cyclopentane
Precursor Synthesis and Characterization
The successful synthesis of (2-(Bromomethyl)butoxy)cyclopentane is critically dependent on the efficient preparation of its constituent fragments: a substituted butanol derivative and a cyclopentanol (B49286) derivative.
Synthesis of Key Alcoholic Intermediates
The pivotal alcoholic intermediate required is 2-(bromomethyl)butan-1-ol. A plausible and efficient synthetic route to this precursor commences with the synthesis of 2-ethyl-1,3-propanediol, which is then selectively monobrominated.
The synthesis of 2-ethyl-1,3-propanediol can be achieved through a base-catalyzed aldol (B89426) condensation between propanal and formaldehyde (B43269). This reaction is analogous to the industrial synthesis of other 2-substituted-1,3-propanediols, such as 2-butyl-2-ethyl-1,3-propanediol, which is produced from 2-ethylhexanal (B89479) and formaldehyde. google.com In a typical procedure, propanal is reacted with an aqueous solution of formaldehyde in the presence of a basic catalyst, such as an alkali metal hydroxide (B78521). The reaction temperature is carefully controlled to promote the initial aldol addition followed by a Cannizzaro-type reaction under the basic conditions to afford the diol.
Following the synthesis of 2-ethyl-1,3-propanediol, the next crucial step is the selective monobromination of the primary hydroxyl group to yield 2-(bromomethyl)butan-1-ol. Direct bromination of diols can often lead to a mixture of mono- and di-brominated products. However, selective monobromination of symmetric diols has been successfully achieved using aqueous hydrobromic acid in a biphasic system with a non-polar organic solvent like toluene. This method has been reported to give high yields of the desired monobrominated product. researchgate.net The selectivity is attributed to the formation of a reversed micelle-like structure by the resulting bromo-alcohol, which shields the remaining hydroxyl group from further reaction. researchgate.net
An alternative approach for the selective bromination involves the use of reagents like N-bromosuccinimide (NBS) in the presence of a phosphine (B1218219), which can be tailored to favor the reaction at the less sterically hindered primary alcohol.
Table 1: Synthesis of 2-(Bromomethyl)butan-1-ol
| Step | Reaction | Key Reagents and Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Aldol Condensation/Cannizzaro Reaction | Propanal, Formaldehyde, NaOH (aq), controlled temperature | 2-Ethyl-1,3-propanediol |
Synthesis of Cyclopentanol Derivatives
Cyclopentanol is a commercially available starting material and typically does not require a separate synthesis for this procedure. However, for the purpose of etherification, it may need to be converted to a more reactive derivative, such as cyclopentyl tosylate, if certain synthetic routes are chosen. This is achieved by reacting cyclopentanol with tosyl chloride in the presence of a base like pyridine.
Etherification Strategies for this compound Formation
With the key precursors in hand, the final step is the formation of the ether linkage between the cyclopentyl moiety and the (2-bromomethyl)butoxy side chain. Several classical and modern etherification methods can be employed.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a robust and widely used method for preparing ethers. masterorganicchemistry.combyjus.com This SN2 reaction involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, two main variations of the Williamson synthesis are feasible:
Route A: Reaction of sodium cyclopentoxide with 1-bromo-2-(bromomethyl)butane. This route is less favorable due to the potential for competing elimination reactions and the formation of byproducts, given that the alkyl halide is secondary at one of the bromine-bearing carbons.
Route B: Reaction of the sodium salt of 2-(bromomethyl)butan-1-ol with a cyclopentyl halide or tosylate. This is the preferred Williamson route as it involves a primary alkoxide reacting with a secondary electrophile, which generally provides better yields for SN2 reactions. masterorganicchemistry.com The alkoxide is typically generated in situ by treating the alcohol with a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). byjus.com
Table 2: Williamson Ether Synthesis of this compound
| Reactant 1 | Reactant 2 | Base/Solvent | Key Features |
|---|
Mitsunobu Reaction Protocols
The Mitsunobu reaction provides a powerful alternative for the synthesis of ethers from alcohols, proceeding with inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgwikipedia.org This reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
In the context of synthesizing this compound, the Mitsunobu reaction would involve reacting cyclopentanol with 2-(bromomethyl)butan-1-ol in the presence of PPh3 and DEAD. A typical procedure involves dissolving the two alcohols and triphenylphosphine in a suitable solvent like THF, cooling the mixture, and then slowly adding the azodicarboxylate. wikipedia.org The reaction generally proceeds at room temperature. wikipedia.org A key advantage of the Mitsunobu reaction is its mild conditions and high yields, even for sterically hindered alcohols. orgsyn.org However, a significant drawback is the formation of triphenylphosphine oxide and the reduced hydrazine (B178648) byproduct, which can complicate purification. galchimia.com
Table 3: Mitsunobu Reaction for this compound Formation
| Alcoholic Substrate | Nucleophilic Alcohol | Reagents | Solvent | Key Features |
|---|
Acid-Catalyzed Etherification Routes
Acid-catalyzed etherification presents another potential pathway, although it is generally less controlled than the Williamson or Mitsunobu reactions. This method can be approached in two ways: the dehydration of a mixture of the two alcohols or the addition of an alcohol to an alkene.
Reacting a mixture of cyclopentanol and 2-(bromomethyl)butan-1-ol in the presence of a strong acid catalyst, such as sulfuric acid, could lead to the formation of the desired ether through intermolecular dehydration. However, this method is often plagued by the formation of symmetric ethers and elimination byproducts, leading to a complex mixture and lower yields of the desired unsymmetrical ether.
A more controlled acid-catalyzed approach involves the reaction of cyclopentene (B43876) with 2-(bromomethyl)butan-1-ol in the presence of an acid catalyst. This reaction proceeds via the protonation of cyclopentene to form a cyclopentyl cation, which is then trapped by the alcohol. This method has been used for the synthesis of other cyclopentyl ethers. mdpi.com However, the acidic conditions could potentially lead to side reactions involving the bromo-substituent.
Table 4: Acid-Catalyzed Etherification Approaches
| Reactants | Catalyst | Method | Potential Issues |
|---|---|---|---|
| Cyclopentanol, 2-(Bromomethyl)butan-1-ol | H2SO4 | Intermolecular Dehydration | Formation of symmetric ethers and elimination byproducts. |
Bromination Techniques for this compound Formation
The formation of this compound requires the conversion of a suitable precursor into the final brominated product. The structure of the target molecule, which contains a primary alkyl bromide, suggests that the most logical precursor is the corresponding primary alcohol, 2-(cyclopentoxy)butan-1-ol . Alternatively, radical bromination of a methyl group on a related ether precursor could be considered.
Radical Bromination Methods
Radical bromination offers a pathway to introduce a bromine atom onto an alkane or ether backbone. For the synthesis of this compound, this would typically involve the bromination of a precursor like (2-methylbutoxy)cyclopentane . The most common reagent for this type of selective bromination is N-Bromosuccinimide (NBS). wikipedia.org The reaction, known as the Wohl-Ziegler reaction, is initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgwikipedia.org
The mechanism proceeds via a free-radical chain reaction. The initiator generates a small amount of bromine radicals (Br•), which selectively abstract a hydrogen atom from the substrate. In the case of an ether precursor, hydrogen abstraction is most favorable at the carbon atom alpha to the ether oxygen due to the resonance stabilization of the resulting radical intermediate. nih.govsciencemadness.org However, for the precursor (2-methylbutoxy)cyclopentane, the target is the primary methyl group. While radical bromination can be selective for more substituted carbons, specific conditions can favor primary positions, although mixtures of products are possible. ncert.nic.in The reaction is typically carried out in an inert, non-polar solvent like carbon tetrachloride (CCl₄). wikipedia.org
| Reagent | Initiator | Solvent | Typical Conditions | Key Feature |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Reflux, inert atmosphere | Provides a low, constant concentration of Br₂. masterorganicchemistry.com |
| NBS | UV light (photochemical) | Carbon Tetrachloride (CCl₄) | Room temperature to reflux | Avoids thermal decomposition of initiators. |
| Bromotrichloromethane | Radical Initiator | Dichloromethane (CH₂Cl₂) | Room temperature | Alternative to CCl₄. organic-chemistry.org |
Nucleophilic Substitution of Hydroxy Precursors
A more direct and generally higher-yielding approach to synthesizing this compound is through the nucleophilic substitution of the corresponding primary alcohol, 2-(cyclopentoxy)butan-1-ol . This transformation involves converting the hydroxyl (-OH) group, a poor leaving group, into a good leaving group, which is then displaced by a bromide ion (Br⁻) in an Sₙ2 reaction. youtube.com This method is highly effective for primary and secondary alcohols. orgosolver.comlibretexts.org
Two of the most reliable methods for this conversion are the use of phosphorus tribromide (PBr₃) and the Appel reaction. byjus.comcommonorganicchemistry.com
Phosphorus Tribromide (PBr₃): This reagent reacts with primary alcohols to give high yields of the corresponding alkyl bromide. orgosolver.combyjus.com The mechanism involves the activation of the alcohol's oxygen by the electrophilic phosphorus atom, forming a good leaving group which is subsequently displaced by a bromide ion via a backside Sₙ2 attack. byjus.comyoutube.com This method avoids the carbocation rearrangements that can occur with hydrobromic acid (HBr). byjus.com
Appel Reaction: This reaction utilizes a combination of triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). commonorganicchemistry.comwikipedia.org The reaction proceeds under mild and neutral conditions, making it suitable for substrates with acid-sensitive functional groups. alfa-chemistry.com The mechanism involves the formation of an oxyphosphonium intermediate, which is an excellent leaving group, followed by Sₙ2 displacement by the bromide ion. organic-chemistry.orgwikipedia.org A key advantage is the high yield, though a drawback is the formation of triphenylphosphine oxide as a byproduct, which must be separated. wikipedia.org
| Reagent System | Typical Conditions | Mechanism | Typical Yields | Advantages/Disadvantages |
|---|---|---|---|---|
| PBr₃ | Ether or no solvent, 0 °C to RT | Sₙ2 | High (e.g., 60-90%) byjus.com | Adv: Avoids rearrangement. Dis: Reagent is moisture-sensitive. |
| PPh₃ / CBr₄ | CH₂Cl₂ or CH₃CN, 0 °C to RT | Sₙ2 | High to Excellent (80-95%) organic-chemistry.org | Adv: Mild, neutral conditions. Dis: Stoichiometric PPh₃O byproduct. wikipedia.org |
| HBr (conc. aq.) / H₂SO₄ | Heat | Sₙ2 | Good to High | Adv: Inexpensive reagents. Dis: Strongly acidic, risk of side reactions (ether formation). youtube.com |
Stereoselective Bromination Considerations
The target molecule, this compound, possesses a stereocenter at the second carbon of the butoxy chain. The precursor alcohol, 2-(cyclopentoxy)butan-1-ol, is also chiral at this position. When performing the bromination, it is crucial that the reaction does not affect the stereochemical integrity of this chiral center.
The preferred synthetic route, nucleophilic substitution of the primary alcohol, involves reaction at the adjacent CH₂OH group. Since the Sₙ2 reaction occurs at the primary carbon, which is not a stereocenter, the configuration of the existing chiral center at C2 remains unaffected. Both the PBr₃ and Appel reactions are known to proceed with high stereochemical fidelity under these circumstances. orgosolver.comcommonorganicchemistry.com While Sₙ2 reactions cause an inversion of configuration at a chiral reacting center, this is not applicable here as the reaction site is achiral. byjus.comalfa-chemistry.comresearchgate.net Therefore, if a single enantiomer of the starting alcohol is used, the corresponding single enantiomer of the product will be formed, preserving the optical purity.
Optimized Reaction Conditions and Process Development for this compound Synthesis
The development of an efficient synthesis for this compound requires careful optimization of reaction parameters, particularly the choice of solvent and the use of catalysts, which directly influence the reaction kinetics.
Solvent Effects on Yield and Selectivity
The choice of solvent has a dramatic impact on the rate of Sₙ2 reactions, which are central to the nucleophilic substitution pathway. The reaction rate depends on the ability of the solvent to solvate both the cation and the anionic nucleophile. libretexts.org
Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) have O-H or N-H bonds and are capable of hydrogen bonding. They strongly solvate the anionic nucleophile (Br⁻), creating a "solvent cage" that hinders its ability to attack the substrate. libretexts.org This significantly slows down the rate of Sₙ2 reactions. quora.com
Polar Aprotic Solvents: Solvents such as acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are polar but lack O-H or N-H bonds. They can solvate the counter-ion (e.g., the phosphonium (B103445) ion in the Appel reaction) but leave the anionic nucleophile relatively "naked" and highly reactive. quora.com This leads to a dramatic acceleration of the Sₙ2 reaction rate. researchgate.net For the synthesis of this compound via the Appel reaction or a similar Sₙ2 process, using a polar aprotic solvent is highly advantageous for achieving high yield in a reasonable timeframe.
| Solvent | Solvent Type | Relative Rate (Approximate) |
|---|---|---|
| Methanol (CH₃OH) | Polar Protic | 1 |
| Water (H₂O) | Polar Protic | 7 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1,300 |
| Dimethylformamide (DMF) | Polar Aprotic | 2,800 |
| Acetonitrile (CH₃CN) | Polar Aprotic | 5,000 |
Catalyst Systems and Reaction Kinetics
While reactions like the Appel or PBr₃ bromination are stoichiometric, catalytic systems can be employed to enhance efficiency, particularly in two-phase systems.
Phase-Transfer Catalysis (PTC): If the bromide source (e.g., NaBr) is in an aqueous or solid phase and the alcohol precursor is in an organic phase, the reaction can be extremely slow. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), can facilitate the reaction. ijirset.comcrdeepjournal.org The catalyst transports the bromide anion from the aqueous/solid phase into the organic phase, where it can react with the alcohol substrate (after its conversion to a species with a good leaving group). crdeepjournal.orgoperachem.com This technique can significantly accelerate reaction rates and improve yields in heterogeneous reaction mixtures. ijirset.com
Reaction Kinetics: The primary route to this compound from its alcohol precursor follows an Sₙ2 mechanism. The kinetics of this reaction are second-order, meaning the rate is dependent on the concentration of both the substrate (the activated alcohol) and the nucleophile (bromide ion). ncert.nic.in
Rate = k[Substrate][Br⁻]
This relationship underscores the importance of maintaining a sufficient concentration of a reactive bromide nucleophile, a condition favored by the use of polar aprotic solvents and potentially enhanced by phase-transfer catalysts. The reaction of primary alcohols with HBr is also known to follow second-order kinetics. youtube.comacs.org Understanding these kinetic principles is fundamental to optimizing the reaction for industrial-scale production, allowing for adjustments in reagent concentration and reaction time to maximize throughput and yield.
Scale-Up Considerations and Green Chemistry Principles
The transition from a laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of various factors to ensure efficiency, safety, and sustainability. Key challenges in scaling up chemical processes include reactor design, heat and mass transfer, and catalyst deactivation. researchgate.net Concurrently, the principles of green chemistry are increasingly integral to modern chemical manufacturing, aiming to reduce environmental impact and enhance economic viability. alfa-chemistry.compeptide.com
Scale-Up Considerations:
The industrial-scale synthesis of ethers, such as this compound, often relies on adaptations of classic methods like the Williamson ether synthesis. byjus.comslideshare.net Several critical factors must be addressed when scaling up this process:
Reactor Design and Material: The choice of reactor is crucial. For a potentially exothermic reaction like the Williamson ether synthesis, a reactor with efficient heat exchange capabilities is paramount to maintain optimal temperature control and prevent runaway reactions. researchgate.net The reactor material must also be resistant to corrosion by the reactants and reagents used, such as strong bases and alkylating agents.
Heat and Mass Transfer: Maintaining a consistent temperature profile throughout a large-scale reactor is more challenging than in a laboratory flask. researchgate.net Inefficient heat removal can lead to side reactions, reducing the yield and purity of the desired product. Similarly, ensuring efficient mixing (mass transfer) of the reactants is vital for maximizing the reaction rate and achieving complete conversion. researchgate.net
Reagent Addition and Control: The rate of addition of the alkylating agent or the base can significantly impact the reaction's selectivity and safety. In a large-scale batch process, controlled addition is necessary to manage the reaction's exothermicity. Continuous flow reactors can offer superior control over reaction parameters, including temperature and mixing, making them an attractive option for industrial-scale ether synthesis. researchgate.net
Downstream Processing and Purification: The separation of the this compound from the reaction mixture, which may contain unreacted starting materials, salts, and byproducts, requires an efficient purification strategy. Distillation is a common method for purifying ethers. The design of the distillation column and the energy requirements for the separation are significant considerations at an industrial scale.
Illustrative Data for Scale-Up of Williamson Ether Synthesis:
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) | Industrial Scale (1000 kg) |
| Reactor Volume | 1 L Glass Flask | 50 L Glass-Lined Reactor | 5000 L Stainless Steel Reactor |
| Typical Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) | Sodium Hydroxide (pellets or 50% aq.) |
| Solvent | Tetrahydrofuran (THF) | Toluene | Toluene or Cyclopentyl Methyl Ether (CPME) |
| Reaction Time | 4-8 hours | 6-12 hours | 8-16 hours |
| Typical Yield | 85-95% byjus.com | 80-90% | 75-85% |
| Purification | Flash Chromatography | Fractional Distillation | Continuous Fractional Distillation |
This table presents hypothetical data based on general principles of chemical process scale-up for illustrative purposes.
Green Chemistry Principles:
Integrating green chemistry principles into the synthesis of this compound can lead to a more sustainable and economical process. peptide.comyoutube.com
Atom Economy: The Williamson ether synthesis can have a moderate atom economy due to the formation of a salt byproduct. To improve this, catalytic methods that minimize waste are desirable. The principle of maximizing the incorporation of all materials used in the process into the final product is central to green chemistry. acs.org
Use of Safer Solvents: Traditional ether syntheses often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). numberanalytics.com These solvents have associated toxicity and disposal issues. A key green chemistry objective is to replace such hazardous solvents with safer alternatives. acs.orgyoutube.com Water, if the reaction conditions permit, or bio-based solvents like ethyl lactate (B86563) are greener options. researchgate.netyoutube.com Cyclopentyl methyl ether (CPME) itself is considered an eco-friendly solvent due to its high boiling point, low peroxide formation, and stability, making it a potential green alternative for the synthesis of other ethers. alfa-chemistry.com
Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. Phase-transfer catalysts (PTCs) can be employed in Williamson ether synthesis to facilitate the reaction between a water-soluble base and an organic-soluble reactant, potentially allowing the use of water as a solvent and milder reaction conditions. mdpi.com This approach can enhance reaction rates and yields while minimizing waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. youtube.com The use of microwave irradiation or sonochemistry are innovative methods that can accelerate reaction times and reduce energy input compared to conventional heating. alfa-chemistry.com
Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from renewable resources is a fundamental aspect of green chemistry. youtube.com For instance, if cyclopentanol could be sourced from biomass, it would significantly improve the green credentials of the synthesis of this compound.
Comparison of Traditional vs. Greener Synthesis Approaches (Illustrative):
| Feature | Traditional Williamson Synthesis | Green Chemistry Approach |
| Base | Stoichiometric Sodium Hydride | Catalytic Phase-Transfer Catalyst with K₂CO₃ |
| Solvent | Dimethylformamide (DMF) | Cyclopentyl Methyl Ether (CPME) or Water |
| Energy Input | Conventional heating (reflux) | Microwave irradiation or ambient temperature |
| Waste Product | Stoichiometric sodium salt, hazardous solvent waste | Catalytic amount of salt, recyclable/biodegradable solvent |
| Process Hazard | Flammable and toxic reagents and solvents | Reduced flammability and toxicity |
This table presents a hypothetical comparison to illustrate the application of green chemistry principles.
By carefully considering these scale-up and green chemistry factors, the industrial production of this compound can be optimized to be not only economically viable but also environmentally responsible.
Reactivity and Mechanistic Studies of 2 Bromomethyl Butoxy Cyclopentane
Nucleophilic Substitution Reactions of the Bromomethyl Moiety
The primary bromomethyl group in (2-(Bromomethyl)butoxy)cyclopentane is the principal site for nucleophilic substitution reactions. In these reactions, a nucleophile replaces the bromide ion, which acts as a leaving group.
SN1 and SN2 Reaction Pathways
Nucleophilic substitution reactions can proceed through two main pathways: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.com
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This pathway is favored for primary alkyl halides like this compound due to the low steric hindrance around the reaction center. youtube.comlibretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
The SN1 reaction , in contrast, is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com This pathway is generally disfavored for primary alkyl halides because it would require the formation of a highly unstable primary carbocation. masterorganicchemistry.comyoutube.com Therefore, this compound is expected to predominantly undergo substitution via the SN2 mechanism.
Regioselectivity and Stereoselectivity in Nucleophilic Attack
Regioselectivity: Nucleophilic attack will almost exclusively occur at the carbon atom bonded to the bromine. The C-Br bond is the most polarized and weakest bond in the butoxy chain, making this carbon the most electrophilic site.
Stereoselectivity: The chiral center in the (2-(bromomethyl)butoxy) moiety means that the molecule is chiral. If the starting material is a single enantiomer, an SN2 reaction will proceed with an inversion of configuration at the carbon bearing the bromomethyl group. This is a hallmark of the SN2 mechanism, where the nucleophile attacks from the side opposite to the leaving group. libretexts.org
Investigation of Various Nucleophiles (e.g., nitrogen, oxygen, sulfur, carbon-based)
The reaction of this compound with a variety of nucleophiles is expected to yield a range of substituted products via the SN2 pathway. libretexts.org
Nitrogen Nucleophiles: Amines and azides are good nitrogen-based nucleophiles that would readily displace the bromide to form the corresponding amines and azides. libretexts.org
Oxygen Nucleophiles: Hydroxide (B78521) ions, alkoxides, and carboxylates can act as oxygen nucleophiles. libretexts.org These reactions would lead to the formation of alcohols, ethers, and esters, respectively. Under basic conditions, the hydroxide ion is a potent nucleophile. youtube.com
Sulfur Nucleophiles: Thiols and their conjugate bases (thiolates) are excellent nucleophiles, often more so than their oxygen counterparts. libretexts.orglibretexts.org Reaction with a thiol would produce a thioether. The high nucleophilicity of sulfur compounds makes them highly effective in SN2 reactions. rsc.org
Carbon-Based Nucleophiles: Cyanide ions and enolates are examples of carbon-based nucleophiles that would form a new carbon-carbon bond, leading to nitriles and C-alkylated products, respectively.
Table 1: Predicted Products of Nucleophilic Substitution with this compound
| Nucleophile | Reagent Example | Predicted Major Product |
| Nitrogen | Ammonia (NH₃) | (2-(Aminomethyl)butoxy)cyclopentane |
| Oxygen | Sodium methoxide (B1231860) (NaOCH₃) | (2-(Methoxymethyl)butoxy)cyclopentane |
| Sulfur | Sodium thiophenoxide (NaSPh) | (2-((Phenylthio)methyl)butoxy)cyclopentane |
| Carbon | Sodium cyanide (NaCN) | 3-(Cyclopentyloxymethyl)pentanenitrile |
Elimination Reactions (E1 and E2) of this compound
Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. libretexts.org These reactions can also proceed through unimolecular (E1) or bimolecular (E2) pathways. openstax.org
Formation of Olefinic Products
For this compound, an E2 elimination would involve the removal of a proton from the carbon adjacent to the bromomethyl-bearing carbon (the β-carbon) by a strong base, with the simultaneous departure of the bromide ion. This would lead to the formation of an alkene. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product. masterorganicchemistry.comdoubtnut.com However, the use of a sterically hindered base can favor the formation of the less substituted (Hofmann) product. youtube.com
Competition Between Substitution and Elimination
The balance between substitution and elimination is influenced by several factors:
Nature of the Nucleophile/Base: Strong, sterically hindered bases, such as potassium tert-butoxide, favor elimination. youtube.com Strong, unhindered bases/good nucleophiles, like hydroxide or methoxide, can give a mixture of substitution and elimination products. libretexts.orgyoutube.com Weakly basic, good nucleophiles, such as iodide or cyanide, will primarily result in substitution. libretexts.org
Temperature: Higher temperatures generally favor elimination over substitution. youtube.com
Substrate Structure: While primary alkyl halides like this compound are prone to SN2 reactions, the presence of a strong base can promote E2 elimination. libretexts.orgyoutube.com
Table 2: Predicted Outcome of Reactions with this compound under Various Conditions
| Reagent | Solvent | Temperature | Predicted Major Pathway |
| Sodium ethoxide | Ethanol (B145695) | Low | SN2 |
| Sodium ethoxide | Ethanol | High | E2 |
| Potassium tert-butoxide | tert-Butanol | Any | E2 |
| Sodium cyanide | DMSO | Any | SN2 |
Transformations of the Ether Linkage in this compound
The ether bond is generally characterized by its relative inertness, a quality that makes ethers common solvents in organic synthesis. uoanbar.edu.iqnextgurukul.in However, under specific conditions, particularly in the presence of strong acids, this linkage can be cleaved.
Cleavage Reactions of the Cyclopentyl Ether
The cleavage of the ether bond in this compound is anticipated to proceed under strong acidic conditions, typically with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction mechanism is dependent on the nature of the alkyl groups attached to the ether oxygen. In this molecule, the oxygen is bonded to a secondary carbon of the cyclopentane (B165970) ring and a primary carbon of the butoxy side chain.
Under acidic conditions, the ether oxygen is first protonated to form an oxonium ion, which is a better leaving group. masterorganicchemistry.commasterorganicchemistry.com Subsequently, a nucleophile, such as a bromide or iodide ion, will attack one of the adjacent carbon atoms. The reaction can proceed via either an SN1 or SN2 pathway. masterorganicchemistry.comwikipedia.org
Given that one side of the ether is a secondary alkyl group (cyclopentyl) and the other is a primary alkyl group (part of the butoxy side chain), the cleavage is likely to proceed via an SN2 mechanism. In an SN2 reaction, the nucleophile attacks the less sterically hindered carbon atom. libretexts.orglibretexts.org Therefore, the halide ion would preferentially attack the primary carbon of the butoxy chain, leading to the formation of cyclopentanol (B49286) and a dihaloalkane.
Table 1: Predicted Products of Acid-Catalyzed Ether Cleavage
| Reactant | Reagent | Predicted Major Products | Mechanism |
| This compound | HBr (excess) | Cyclopentanol, 1,3-dibromo-2-ethylpropane | SN2 |
| This compound | HI (excess) | Cyclopentanol, 1,3-diiodo-2-ethylpropane | SN2 |
It is important to note that if an excess of the hydrohalic acid is used, the initially formed cyclopentanol can be further converted to the corresponding cyclopentyl halide. libretexts.org
Rearrangement Reactions Involving the Butoxy Side Chain
Rearrangement reactions often occur in the presence of reactive intermediates like carbocations, with the migration of an alkyl or hydride group to form a more stable species.
Pinacol-Type Rearrangements
The Pinacol rearrangement is a specific type of reaction that involves the conversion of a 1,2-diol (a vicinal diol) into a ketone or aldehyde under acidic conditions. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The mechanism proceeds through the formation of a carbocation, followed by a 1,2-alkyl or 1,2-hydride shift. wikipedia.orgnrochemistry.com
This compound is not a 1,2-diol. It is an ether and does not possess the necessary vicinal diol functionality to undergo a classical Pinacol rearrangement. Therefore, this type of rearrangement is not a plausible reaction pathway for this molecule under standard Pinacol conditions.
Metal-Mediated and Organometallic Reactions of this compound
The presence of a bromine atom on the butoxy side chain makes this part of the molecule susceptible to a range of metal-mediated and organometallic reactions. The ether linkage is generally stable under the conditions used for many of these transformations, often being used as a solvent for such reactions. youtube.com
The primary reaction at the C-Br bond involves the formation of an organometallic reagent. For example, in the presence of magnesium metal, a Grignard reagent can be formed. youtube.com This reaction would transform the electrophilic carbon of the C-Br bond into a nucleophilic carbanion-like species. libretexts.org
Table 2: Formation of an Organometallic Reagent
| Reactant | Reagent | Product |
| This compound | Mg in diethyl ether or THF | (2-((Cyclopentyloxy)methyl)butyl)magnesium bromide |
This newly formed Grignard reagent would be a powerful nucleophile, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, and carbon dioxide. youtube.com The ether functionality within the same molecule is generally unreactive towards the Grignard reagent, making such intramolecular reactions unlikely under standard conditions.
Furthermore, the bromoalkane functionality can participate in various transition metal-catalyzed cross-coupling reactions. For instance, reactions like the Suzuki, Heck, or Stille coupling could be employed to form new carbon-carbon bonds at the position of the bromine atom. The ether group is expected to be tolerant of these reaction conditions. Recent research has also demonstrated the borylation of alkyl halides in the presence of ether functionalities using copper catalysts, which would convert the C-Br bond to a C-B bond, yielding a boronate ester. acs.org
Grignard Reagent Formation and Reactivity
The formation of a Grignard reagent from this compound would involve the reaction of the alkyl bromide with magnesium metal in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgadichemistry.com The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the resulting organomagnesium compound. libretexts.orgquora.com The mechanism of Grignard reagent formation is believed to involve radical intermediates. ethz.chacs.org
The general reaction is as follows:
R-Br + Mg -> R-MgBr
For this compound, the expected Grignard reagent would be (2-((cyclopentyloxy)methyl)butyl)magnesium bromide. The carbon-magnesium bond in this reagent would be highly polarized, rendering the carbon atom attached to magnesium a potent nucleophile and a strong base. youtube.comquora.com
Due to the presence of the ether linkage within the molecule, the possibility of intramolecular reactions of the Grignard reagent exists, although ethers are generally stable under these conditions and are used as solvents for Grignard reactions. quora.com The primary reactivity of the formed Grignard reagent would be as a nucleophile in reactions with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. youtube.commasterorganicchemistry.com For instance, reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol. youtube.comiu.edu
Lithium-Halogen Exchange Reactions
Lithium-halogen exchange is a powerful method for the preparation of organolithium compounds from organic halides. This reaction is typically fast and is often carried out at low temperatures. wikipedia.orgharvard.edu For this compound, treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, would be expected to result in the exchange of the bromine atom for a lithium atom. ethz.chwikipedia.org
The general equation for this exchange is:
R-Br + R'-Li -> R-Li + R'-Br
The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making primary alkyl bromides suitable substrates. wikipedia.org The presence of the ether (alkoxyl) group in proximity to the reaction center can accelerate the rate of exchange through chelation or inductive effects. wikipedia.org The resulting organolithium species, (2-((cyclopentyloxy)methyl)butyl)lithium, would be a highly reactive nucleophile, useful in a variety of synthetic transformations. These reactions are kinetically controlled, and the stability of the carbanionic intermediate influences the reaction rate. wikipedia.orgnumberanalytics.com
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The carbon-bromine bond in this compound makes it a potential substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds.
Suzuki Reaction: The Suzuki coupling reaction typically involves the reaction of an organoboron compound with an organic halide. libretexts.org While traditionally used for aryl and vinyl halides, recent advancements have expanded its scope to include alkyl halides. organic-chemistry.orgprinceton.edu The coupling of primary alkyl bromides, such as this compound, with boronic acids or their esters can be achieved under relatively mild conditions, often at room temperature. organic-chemistry.org These reactions are tolerant of a variety of functional groups, including ethers. nih.gov
A representative Suzuki coupling of a primary alkyl bromide is shown in the table below:
| Alkyl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product Yield |
| Primary Alkyl-Br | Arylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | Good to Excellent |
| Primary Alkyl-Br | Vinylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | THF | Good |
This data is representative of Suzuki couplings with primary alkyl bromides and is not specific to this compound.
Sonogashira Reaction: The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The coupling of non-activated alkyl halides in Sonogashira reactions has been more challenging but has been achieved using nickel-based catalyst systems. acs.org These reactions have shown tolerance for functional groups like ethers. acs.org The reaction allows for the formation of a new carbon-carbon bond between the sp³-hybridized carbon of the alkyl bromide and the sp-hybridized carbon of the alkyne.
A general scheme for a nickel-catalyzed Sonogashira coupling of a primary alkyl bromide is as follows:
| Alkyl Bromide | Alkyne | Catalyst | Ligand | Base | Solvent | Product Yield |
| Primary Alkyl-Br | Terminal Alkyne | NiCl₂(dme) | Bathophenanthroline | K₂CO₃ | Dioxane | Moderate to Good |
This data represents conditions for nickel-catalyzed Sonogashira couplings of primary alkyl bromides and is not specific to this compound.
Heck Reaction: The Heck reaction traditionally involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgyoutube.com The participation of alkyl halides is less common but has been reported, often proceeding through a radical mechanism. nih.gov The reaction of this compound with an alkene in the presence of a palladium catalyst could potentially lead to the formation of a new carbon-carbon bond, although competing β-hydride elimination from the alkyl group could be a significant side reaction. The choice of catalyst and reaction conditions would be critical to favor the desired coupling product. organic-chemistry.orgnih.gov
Radical Reactions of this compound
Single Electron Transfer Processes
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This process is often initiated by a single electron transfer (SET) from a reductant, which can be a metal, an organometallic species, or induced by photoredox catalysis. acs.orggatech.eduresearchgate.net Alkyl halides are well-known precursors for radicals via SET mechanisms. acs.orgnih.gov The resulting radical intermediate can then participate in a variety of subsequent reactions. The presence of the ether functionality is not expected to inhibit the initial SET process.
Formation of Carbon-Centered Radicals
The primary alkyl radical, 2-((cyclopentyloxy)methyl)butyl radical, can be generated from this compound through atom transfer radical reactions. iu.edulibretexts.org A common method involves the use of a radical initiator, such as AIBN (azobisisobutyronitrile), and a chain transfer agent, like tributyltin hydride (Bu₃SnH). The tributyltin radical abstracts the bromine atom from the alkyl bromide to form the carbon-centered radical. libretexts.org
R-Br + Bu₃Sn• -> R• + Bu₃SnBr
Once formed, this nucleophilic carbon-centered radical can undergo various transformations, including addition to electron-deficient alkenes or alkynes, or cyclization reactions if a suitable unsaturated moiety is present elsewhere in the molecule. libretexts.org The presence of various functional groups, such as ethers, is generally well-tolerated in these radical reactions. libretexts.org
Applications of 2 Bromomethyl Butoxy Cyclopentane As a Synthetic Building Block
Construction of Complex Organic Architectures
Role in Heterocycle Synthesis
While direct experimental data on the use of (2-(Bromomethyl)butoxy)cyclopentane in heterocycle synthesis is not extensively documented in publicly available literature, its structural motifs suggest a potential role in such transformations. The analogous compound, 2-(bromomethyl)cyclopentylamine, has been shown to undergo intramolecular cyclization to form a fused azetidine (B1206935) ring system. rsc.org This reaction proceeds via an internal nucleophilic attack of the amine on the carbon bearing the bromine atom.
By analogy, it is conceivable that a derivative of This compound , where the butoxy group is replaced by or contains a nucleophilic functionality (e.g., an amino or hydroxyl group), could participate in similar intramolecular ring-forming reactions. Such a strategy could provide access to novel oxygen- or nitrogen-containing heterocyclic scaffolds incorporating a cyclopentane (B165970) ring, which are of interest in medicinal chemistry. The ether oxygen in This compound) itself is generally a poor nucleophile for intramolecular displacement of the adjacent bromide.
Applications in Natural Product Total Synthesis
The cyclopentane ring is a common structural feature in a variety of natural products. nih.gov The synthesis of these often complex molecules relies on the strategic introduction of functionalized cyclopentyl building blocks. Although no total syntheses explicitly employing This compound have been reported, its structure lends itself to potential applications. The lipophilic side chain could influence the solubility and reactivity of intermediates in complex synthetic sequences. nih.gov
For instance, the cyclopentane moiety could serve as a core structure onto which other fragments of a natural product are assembled. The bromomethyl group provides a handle for alkylation reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds, a fundamental step in the elaboration of natural product skeletons.
Precursor for Advanced Materials and Polymers
The incorporation of cyclic and ether functionalities into polymer backbones can significantly influence their physical and chemical properties.
Incorporation into Polymer Backbones
At present, there is no specific research detailing the use of This compound in polymerization reactions. However, its structure suggests potential as a monomer or a modifying agent. The bromoalkyl group could be converted to a polymerizable functionality, such as an acrylate (B77674) or styrenic group. Alternatively, it could be used in polycondensation reactions with difunctional nucleophiles to introduce the cyclopentylbutoxy side group into polyester (B1180765) or polyether backbones.
Synthesis of Functional Monomers
The reactivity of the bromomethyl group allows for the synthesis of a variety of functional monomers. Nucleophilic substitution with polymerizable moieties is a plausible route. For example, reaction with a methacrylate (B99206) salt could yield a monomer capable of free-radical polymerization. The resulting polymer would feature cyclopentylbutoxy side chains, which could impart unique thermal or mechanical properties.
Development of New Reagents and Catalysts
The development of novel reagents and catalysts is crucial for advancing chemical synthesis.
The structure of This compound could be adapted for the synthesis of new ligands for catalysis. For instance, conversion of the bromomethyl group to a phosphine (B1218219) or an N-heterocyclic carbene precursor could yield ligands with a unique steric and electronic profile due to the bulky and flexible cyclopentylbutoxy group. Such ligands could find applications in transition-metal-catalyzed cross-coupling reactions or asymmetric synthesis. However, no such applications have been reported to date.
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Advanced Spectroscopic and Structural Elucidation Methodologies
Advanced NMR Techniques for Conformational Analysis of (2-(Bromomethyl)butoxy)cyclopentane
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the connectivity and spatial arrangement of atoms in this compound. Beyond simple one-dimensional spectra, advanced two-dimensional NMR experiments are required to decipher its complex structure, which includes a flexible butoxy chain attached to a cyclopentane (B165970) ring, further complicated by a stereocenter at the second carbon of the butoxy group.
Techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in establishing through-space correlations between protons. This is crucial for determining the preferred conformation of the butoxy chain relative to the cyclopentane ring. For instance, NOE cross-peaks between the protons of the cyclopentane ring and those on the butoxy chain would indicate their spatial proximity.
Furthermore, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are essential for unambiguously assigning the ¹H and ¹³C signals. HSQC correlates directly bonded carbon-hydrogen pairs, while HMBC reveals longer-range couplings (2-3 bonds), which helps to piece together the molecular skeleton. For example, an HMBC correlation between the cyclopentyl protons and the ether-linked carbon of the butoxy chain would confirm the ether linkage.
A hypothetical table of expected chemical shifts, based on known values for similar structural motifs like cyclopentyl methyl ether and brominated alkanes, can be constructed to guide spectral assignment.
Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Cyclopentyl-O-CH | ~ 3.6 - 3.8 | ~ 80 - 85 |
| Cyclopentyl Ring CH₂ | ~ 1.5 - 1.9 | ~ 23 - 33 |
| O-CH₂-CH (CH₂Br) | ~ 3.4 - 3.6 | ~ 75 - 80 |
| CH -CH₂-CH₃ | ~ 1.8 - 2.0 | ~ 40 - 45 |
| CH₂ Br | ~ 3.5 - 3.7 | ~ 35 - 40 |
| CH-CH₂ -CH₃ | ~ 1.3 - 1.5 | ~ 25 - 30 |
| CH₂-CH₃ | ~ 0.9 - 1.1 | ~ 10 - 15 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound. These two techniques are complementary; IR spectroscopy is more sensitive to polar bonds, while Raman spectroscopy is better for non-polar bonds.
Key vibrational modes for this molecule include:
C-O-C Ether Stretch: A strong, characteristic band in the IR spectrum, typically appearing in the 1150-1085 cm⁻¹ region, would confirm the presence of the ether linkage.
C-Br Stretch: The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹. This peak might be weak in the IR spectrum but more readily observable in the Raman spectrum.
C-H Stretches: Aliphatic C-H stretching vibrations from the cyclopentyl and butoxy groups would be prominent in both IR and Raman spectra, appearing just below 3000 cm⁻¹.
CH₂ Bending: Scissoring and rocking vibrations of the methylene (B1212753) groups in the rings and chains would appear in the 1470-1430 cm⁻¹ region.
Analysis of these vibrational modes, particularly in the "fingerprint" region (below 1500 cm⁻¹), can offer insights into the conformational isomers of the molecule. Studies on halogenated ethers have demonstrated that the presence of different conformers can lead to the appearance of additional bands in the vibrational spectra. nih.gov
Expected Characteristic Vibrational Frequencies for this compound
| Functional Group/Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 2960 |
| CH₂ Bend (Scissoring) | IR, Raman | 1430 - 1470 |
| C-O-C Stretch (Ether) | IR | 1085 - 1150 |
| C-Br Stretch | Raman, IR | 500 - 600 |
High-Resolution Mass Spectrometry for Isotopic Analysis and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and elucidating the fragmentation pathways of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, allowing for the determination of a unique elemental formula. acs.orgnih.gov
A key feature in the mass spectrum of a brominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of almost equal intensity.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. This could lead to the loss of a cyclopentyl radical or the butoxy radical.
Loss of the Bromo-Substituent: Cleavage of the C-Br bond or loss of HBr are also expected fragmentation patterns for halogenated alkanes.
Ring Cleavage: The cyclopentane ring can undergo fragmentation to produce smaller hydrocarbon fragments.
The identification of these fragments through their precise mass-to-charge ratios allows for the reconstruction of the molecule's structure. nih.gov
Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Description | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [C₁₀H₁₉BrO]⁺ | Molecular Ion | 234.0620 | 236.0600 |
| [C₁₀H₁₉O]⁺ | Loss of Br radical | 155.1436 | - |
| [C₅H₉O]⁺ | Cyclopentoxy cation | 85.0653 | - |
| [C₅H₁₀Br]⁺ | Bromomethyl-butyl cation | 149.0017 | 151.0000 |
| [C₄H₈Br]⁺ | Loss of CH₂ from Bromomethyl-butyl cation | 135.9861 | 137.9841 |
X-ray Crystallography of this compound Derivatives for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the conformation of a molecule in the solid state. However, a significant challenge for this compound is that it is likely a liquid at room temperature and may be difficult to crystallize due to its conformational flexibility.
To overcome this, a common strategy is to synthesize a crystalline derivative. For instance, the ether could be complexed with a metal salt, or a functional group amenable to forming strong intermolecular interactions (like hydrogen bonding or π-stacking) could be introduced into the molecule. While this would not provide the structure of the parent molecule itself, it would lock the molecule into a single conformation, allowing for detailed analysis of its structural parameters. mdpi.com
Should a suitable crystal be obtained, X-ray diffraction analysis would yield a three-dimensional electron density map from which the positions of all non-hydrogen atoms can be determined. This would provide unambiguous proof of the molecule's constitution and its preferred conformation in the crystalline state. For example, it would reveal the precise torsion angles along the butoxy chain and the pucker of the cyclopentane ring. acs.org This technique remains the gold standard for absolute structure determination.
Theoretical and Computational Chemistry Studies of 2 Bromomethyl Butoxy Cyclopentane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer profound insights into the electronic characteristics of a molecule, which in turn govern its reactivity. For (2-(Bromomethyl)butoxy)cyclopentane, understanding the distribution of electrons and the nature of its molecular orbitals is key to predicting its chemical behavior.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, the HOMO is expected to be primarily localized on the oxygen atom of the butoxy group, due to the presence of lone pairs of electrons. These non-bonding electrons are generally higher in energy than the electrons in sigma bonds. The LUMO, on the other hand, is anticipated to be centered on the antibonding σ* orbital of the Carbon-Bromine (C-Br) bond. This is a common feature in bromoalkanes, where the electronegative bromine atom polarizes the bond, lowering the energy of the corresponding antibonding orbital.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. nih.gov A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. In the case of this compound, the presence of both the ether oxygen and the bromine atom influences this gap. While specific values would require dedicated computational studies, a qualitative assessment suggests a moderate level of reactivity.
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Primary Localization | Expected Contribution to Reactivity |
| HOMO | Oxygen atom of the butoxy group | Nucleophilic character, site of protonation |
| LUMO | C-Br σ* antibonding orbital | Electrophilic character, site of nucleophilic attack |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and partial negative charge. This charge distribution can be visualized using electrostatic potential (ESP) maps, where different colors represent varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), while blue signifies regions of low electron density (positive potential).
In this compound, the electronegative oxygen and bromine atoms are expected to significantly influence the charge distribution. The oxygen atom will draw electron density towards itself, creating a region of negative electrostatic potential around it. This makes the oxygen atom a likely site for interaction with electrophiles or for hydrogen bonding.
Conversely, the carbon atom bonded to the bromine atom will experience a significant electron withdrawal, resulting in a partial positive charge and a region of positive electrostatic potential. This electrophilic carbon is a prime target for nucleophilic attack. The hydrogen atoms, particularly those adjacent to the oxygen and bromine, will also exhibit some degree of positive potential.
Table 2: Predicted Partial Charges and Electrostatic Potential of Key Regions in this compound
| Atomic Region | Predicted Partial Charge | Predicted Electrostatic Potential |
| Oxygen Atom | Negative (δ-) | Red (Negative) |
| Carbon bonded to Bromine | Positive (δ+) | Blue (Positive) |
| Bromine Atom | Negative (δ-) | Red/Yellow (Slightly Negative to Neutral) |
| Cyclopentyl Ring | Generally Neutral/Slightly Positive | Green/Yellow (Neutral) |
Conformational Analysis and Energy Landscapes of this compound
The three-dimensional structure of a molecule is not static but exists as an ensemble of interconverting conformations. Understanding the preferred conformations and the energy barriers between them is crucial for comprehending a molecule's physical properties and its interactions with other molecules.
Ring Conformations of the Cyclopentyl Moiety
The cyclopentane (B165970) ring is not planar; a planar conformation would suffer from significant torsional strain due to the eclipsing of hydrogen atoms. dalalinstitute.com To alleviate this strain, cyclopentane and its derivatives adopt puckered conformations. The two most common conformations are the "envelope" and the "half-chair". dalalinstitute.comscribd.com
In the envelope conformation, four of the carbon atoms are in a plane, while the fifth is out of the plane. In the half-chair conformation, three atoms are in a plane, with one atom above and one below the plane. These conformations are not rigid and can rapidly interconvert through a process called pseudorotation.
For this compound, the bulky (2-(bromomethyl)butoxy) substituent will likely influence the conformational equilibrium of the cyclopentyl ring. The substituent would preferentially occupy an equatorial-like position to minimize steric hindrance with the hydrogen atoms on the ring. The specific energy differences between the possible envelope and half-chair conformers would require detailed computational modeling.
Rotational Barriers of the Butoxy Chain
The butoxy chain attached to the cyclopentyl ring also possesses conformational flexibility due to rotation around its single bonds. The most significant rotational barriers are expected around the C-O and C-C bonds of the butoxy group.
Table 3: Estimated Rotational Energy Barriers in the Butoxy Chain
| Bond of Rotation | Type of Interaction | Estimated Energy Barrier (Qualitative) |
| Cyclopentyl-O | Steric hindrance with ring hydrogens | Moderate |
| O-C (butoxy) | Torsional strain | Low to Moderate acs.org |
| C-C (butoxy) | Gauche and anti interactions | Low to Moderate researchgate.net |
| C-C (bromomethyl) | Steric and electronic effects of Br | Moderate to High |
Mechanistic Investigations of Key Reactions via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the study of transition states and reaction pathways that are difficult to observe experimentally. For this compound, two primary types of reactions can be anticipated: nucleophilic substitution at the carbon bearing the bromine atom and cleavage of the ether linkage.
Computational studies on the nucleophilic substitution of bromoalkanes have shown that the reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the substrate, nucleophile, and solvent. savemyexams.comshaalaa.com Given that the bromine is attached to a primary carbon in the butoxy chain, an S(_N)2 mechanism would be the more likely pathway. Computational modeling could be used to calculate the activation energy for the backside attack of a nucleophile, providing a quantitative measure of the reaction rate.
The ether linkage in this compound can be cleaved under strongly acidic conditions, typically using HBr or HI. libretexts.org The mechanism of acid-catalyzed ether cleavage generally involves protonation of the ether oxygen, followed by either an S(_N)1 or S(_N)2 attack by the halide ion. nih.govnih.gov Computational modeling could help to determine the preferred site of protonation and the subsequent energy barriers for the cleavage of the C-O bonds, predicting the reaction products under different conditions.
Transition State Analysis of Nucleophilic Substitutions
Nucleophilic substitution reactions of this compound, a primary alkyl halide, are expected to proceed predominantly through a bimolecular nucleophilic substitution (S(_N)2) mechanism. youtube.com Computational studies, particularly quantum mechanical calculations, can be employed to locate and characterize the transition state of these reactions.
The S(_N)2 transition state is a high-energy, transient species that cannot be isolated but represents the energy maximum along the reaction coordinate. libretexts.org For this compound, the transition state for a reaction with a nucleophile (Nu) would involve the simultaneous formation of a new bond between the nucleophile and the carbon atom of the bromomethyl group, and the breaking of the carbon-bromine bond. masterorganicchemistry.com
Key characteristics of the S(_N)2 transition state for this compound include:
Geometry: The central carbon atom is pentacoordinate, with the incoming nucleophile and the leaving bromide ion positioned 180° apart, leading to a trigonal bipyramidal geometry. masterorganicchemistry.com The three other groups attached to the carbon (one hydrogen, another hydrogen, and the cyclopentyl-butoxy group) lie in a plane perpendicular to the Nu-C-Br axis.
Charge Distribution: The negative charge is distributed over both the incoming nucleophile and the leaving group. youtube.com
Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon, a phenomenon known as Walden inversion. youtube.com
The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate. Computational models can predict these activation energies for various nucleophiles.
Table 1: Calculated Activation Energies for the S(_N)2 Reaction of this compound with Different Nucleophiles
| Nucleophile | Solvent (Implicit Model) | Calculated Activation Energy (kcal/mol) |
| I | DMSO | 18.5 |
| CN | DMSO | 20.1 |
| CH(_3)O | Methanol | 22.8 |
| Cl | Acetonitrile (B52724) | 24.5 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of S(_N)2 reactivity.
Reaction Pathway Elucidation for Elimination Reactions
In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form an alkene. The predominant mechanism for such a reaction is the bimolecular elimination (E2) pathway. libretexts.org Computational chemistry is instrumental in elucidating the detailed reaction pathway for E2 reactions.
The E2 mechanism is a concerted process where a base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group, the C-H and C-Br bonds break, and a pi bond is formed simultaneously. masterorganicchemistry.com A critical requirement for the E2 mechanism is an anti-periplanar arrangement of the abstracted proton and the leaving group. libretexts.org This means the dihedral angle between the H-C-C-Br atoms is 180°.
For this compound, there are beta-protons on the carbon of the butoxy chain and on the cyclopentyl ring. The stereochemical arrangement of the molecule will dictate which protons can achieve the necessary anti-periplanar orientation with the bromine atom. Computational methods can be used to model the different conformations of the molecule and identify the lowest energy pathway for elimination.
The reaction pathway can be visualized using a potential energy surface, which maps the energy of the system as a function of the breaking C-H and C-Br bonds. The transition state for the E2 reaction would be located at a saddle point on this surface.
Molecular Dynamics Simulations to Study Solution-Phase Behavior
While quantum mechanical calculations are excellent for studying individual molecules and reaction pathways, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in the condensed phase, such as in a solvent. mdpi.com MD simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions.
Solvent Effects on Conformation and Reactivity
The choice of solvent can significantly influence the conformation of this compound and the competition between S(_N)2 and E2 reactions. MD simulations can be used to model the behavior of the molecule in different solvent environments.
Polar Protic Solvents (e.g., methanol, water): These solvents can solvate both the nucleophile and the leaving group through hydrogen bonding. libretexts.org This can stabilize the transition states of both S(_N)2 and E2 reactions. However, strong solvation of the nucleophile can also decrease its reactivity in S(_N)2 reactions.
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents are good at solvating cations but not anions. libretexts.org This leaves the nucleophile relatively "naked" and highly reactive, generally favoring S(_N)2 reactions.
Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the solubility of ionic nucleophiles is low, which can hinder S(_N)2 reactions. E2 reactions with non-ionic, sterically hindered bases may be more favorable.
MD simulations can reveal how the flexible butoxy and cyclopentane groups fold and orient themselves in different solvents, which can in turn affect the accessibility of the electrophilic carbon for S(_N)2 attack and the availability of anti-periplanar protons for E2 elimination.
Table 2: Predicted Influence of Solvent on the Reactivity of this compound
| Solvent Type | Predicted Dominant Pathway | Rationale |
| Polar Protic | S(_N)2 / E2 Competition | Solvates both nucleophile and leaving group, can favor both pathways depending on the base strength of the nucleophile. |
| Polar Aprotic | S(_N)2 | Poorly solvates the anion, leading to a more reactive nucleophile. libretexts.org |
| Nonpolar | E2 (with strong, bulky base) | Low solubility of ionic nucleophiles disfavors S(_N)2. |
Note: This table is based on established principles of solvent effects in substitution and elimination reactions.
Intermolecular Interactions
MD simulations can provide a detailed picture of the intermolecular interactions between this compound and solvent molecules.
Hydrogen Bonding: In protic solvents, the ether oxygen of the butoxy group can act as a hydrogen bond acceptor. This interaction can influence the conformation of the butoxy chain.
Van der Waals Interactions: The nonpolar cyclopentane ring and the butyl chain will primarily interact with solvent molecules through weaker van der Waals forces. In aqueous solutions, these hydrophobic interactions can lead to self-aggregation of the solute molecules at higher concentrations. nih.gov
Dipole-Dipole Interactions: The C-Br and C-O bonds introduce polar character to the molecule, allowing for dipole-dipole interactions with polar solvent molecules.
Understanding these intermolecular forces is crucial for predicting the solubility, conformational preferences, and ultimately the chemical reactivity of this compound in a given solvent.
Future Research Directions and Challenges
Exploration of Novel Synthetic Routes to (2-(Bromomethyl)butoxy)cyclopentane
The development of efficient and versatile synthetic methods is paramount to unlocking the full potential of this compound. Current synthetic approaches are not extensively documented in publicly available literature, suggesting a significant opportunity for innovation. Future research should focus on creating novel and efficient pathways to this compound.
One promising area of exploration is the adaptation of established etherification and bromination reactions. For instance, a Williamson ether synthesis approach could be investigated, starting from cyclopentanol (B49286) and a suitable butanol derivative, followed by selective bromination of the methyl group. Challenges in this approach would include controlling regioselectivity during the etherification and achieving selective bromination without affecting the cyclopentane (B165970) ring.
Furthermore, methods starting from alternative precursors could be explored. For example, the reaction of (2-(hydroxymethyl)butoxy)cyclopentane with a brominating agent offers a direct route. The development of a "one-pot" synthesis, where multiple reaction steps are performed in a single reactor, could significantly improve efficiency and reduce waste. google.com This could involve the in-situ generation of the alkoxide followed by reaction with a brominated electrophile.
Key areas for research in synthetic routes include:
Catalytic Methods: Investigating the use of transition metal or organocatalysts to improve yield, selectivity, and reaction conditions.
Stereoselective Synthesis: Developing methods to control the stereochemistry at the chiral centers of the molecule, leading to the synthesis of specific stereoisomers.
Flow Chemistry Approaches: Utilizing continuous flow reactors to enhance reaction control, improve safety for potentially hazardous reactions, and facilitate scalability. researchgate.netnih.gov
Unexplored Reactivity Patterns and Niche Applications
The reactivity of this compound is largely unexplored, offering a fertile ground for fundamental chemical research. The presence of the primary alkyl bromide suggests a propensity for nucleophilic substitution and elimination reactions. chegg.comchegg.com
Table 1: Potential Reactions of this compound
| Reaction Type | Potential Reagents | Potential Products |
| Nucleophilic Substitution (SN2) | Amines, alkoxides, thiolates, cyanides | Substituted cyclopentane derivatives |
| Elimination (E2) | Bulky bases (e.g., potassium tert-butoxide) | Alkenylcyclopentane derivatives |
| Grignard Reagent Formation | Magnesium | (2-(Cyclopentylmethoxy)butyl)magnesium bromide |
| Coupling Reactions | Organometallic reagents (e.g., organocuprates) | Functionalized cyclopentanes |
Systematic studies on its reactions with a diverse range of nucleophiles and bases under various conditions are needed to map its reactivity profile. chegg.comchegg.com For example, its reaction with different amines could lead to a library of novel amino-ether compounds with potential applications in medicinal chemistry or as ligands in catalysis.
The unique combination of a lipophilic cyclopentane and a flexible ether linkage could make derivatives of this compound interesting candidates for:
Pharmaceutical Intermediates: The cyclopentane moiety is present in various biologically active molecules.
Materials Science: As a monomer or additive in polymer synthesis, potentially imparting unique flexibility and solubility properties. vapourtec.com
Agrochemicals: As a scaffold for the synthesis of new pesticides or herbicides.
Development of Sustainable and Environmentally Friendly Processes for its Synthesis and Use
In line with the principles of green chemistry, future research must prioritize the development of sustainable methods for the synthesis and application of this compound. vapourtec.com This involves minimizing waste, using less hazardous reagents, and improving energy efficiency.
Key strategies for developing greener processes include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Use of Renewable Feedstocks: Exploring the possibility of deriving the cyclopentane or butoxy moieties from bio-based sources.
Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.
Catalysis: Employing catalytic methods to reduce the need for stoichiometric reagents and to enable reactions under milder conditions. chemrxiv.org
The development of environmentally friendly production processes will be crucial for the potential industrial application of this compound and its derivatives. mdpi.com
Integration of this compound into Automated Synthesis Platforms
Automated synthesis platforms, including high-throughput and flow chemistry systems, are revolutionizing chemical research and development. nih.govoctant.bio Integrating the synthesis and reactions of this compound into these platforms could significantly accelerate the discovery of new derivatives and applications.
High-Throughput Synthesis: Automated parallel synthesis would enable the rapid generation of a large library of compounds derived from this compound by reacting it with a diverse set of building blocks. nih.gov This approach is particularly valuable for screening for biological activity or material properties.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. researchgate.netnih.gov For potentially exothermic or hazardous reactions involving this compound, flow chemistry can provide a safer and more controlled environment. researchgate.net
Advanced Studies on the Stereochemical Control of Reactions Involving this compound
This compound possesses at least one stereocenter, and its reactions can lead to the formation of new chiral centers. Therefore, controlling the stereochemical outcome of its reactions is a significant and challenging area for future research.
Advanced studies in this area would involve:
Chiral Resolution: Developing methods to separate the enantiomers of racemic this compound.
Asymmetric Synthesis: Designing synthetic routes that produce enantiomerically pure or enriched this compound. This could involve the use of chiral catalysts or starting materials.
Stereoselective Reactions: Investigating reactions of this compound that proceed with a high degree of stereocontrol, leading to the selective formation of one stereoisomer of the product. This is particularly important for applications in pharmacology, where different stereoisomers can have vastly different biological activities.
Understanding and controlling the stereochemistry will be critical for elucidating structure-activity relationships and for the development of enantiomerically pure compounds for specific applications.
Q & A
Basic Research Question
- Safety : Use fume hoods, nitrile gloves, and eye protection due to bromine’s toxicity and volatility.
- Waste Disposal : Collect halogenated waste separately in labeled containers. Neutralize residual bromine with sodium thiosulfate before disposal. Partner with certified waste management services for incineration or chemical degradation .
How can computational modeling aid in predicting the reactivity of this compound in novel reaction systems?
Advanced Research Question
- DFT/Molecular Dynamics : Simulate reaction pathways to identify energy barriers for substitution vs. elimination.
- Solvent Modeling : Use COSMO-RS to predict solvent effects on reaction equilibria.
- Database Integration : Cross-validate predictions with Reaxys or Pistachio databases for known analogs. Experimental validation via kinetic isotope effects (KIE) or isotopic labeling (e.g., O in ether linkages) is critical .
What strategies mitigate competing side reactions (e.g., elimination or rearrangement) during functionalization of this compound?
Advanced Research Question
- Additive Screening : Introduce crown ethers to stabilize charged intermediates and suppress elimination.
- pH Control : Maintain mildly basic conditions (pH 8–9) to deprotonate without overactivating the alkyl bromide.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect byproduct formation in real time. Adjust stoichiometry or quenching protocols dynamically .
How can researchers validate the environmental stability of this compound in ecotoxicology studies?
Basic Research Question
- Hydrolysis Studies : Monitor degradation in buffered aqueous solutions (pH 4–9) at 25°C and 50°C. Analyze products via LC-MS.
- Photolysis : Expose to UV light (254 nm) and track bromine release via ion chromatography.
- Biodegradation Assays : Use OECD 301 protocols with activated sludge to assess microbial breakdown .
What are the challenges in crystallizing this compound, and how can they be addressed?
Advanced Research Question
Crystallization is hindered by the compound’s conformational flexibility. Solutions include:
- Co-crystallization : Add rigid co-formers (e.g., resorcinol) to stabilize the lattice.
- Temperature Gradients : Use slow cooling from 40°C to −20°C in ethanol/water mixtures.
- Vapor Diffusion : Employ pentane/diethyl ether vapor diffusion in sealed chambers. Validate crystal structure via SC-XRD and compare with Cambridge Structural Database entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
